N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide

Lipophilicity Drug Design ADME

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide (CAS 62314-83-4) is a low-molecular-weight (189.26 g/mol) 1,3,4-thiadiazole-2-thione bearing an N‑propanamide substituent at the 5‑position. The compound exhibits a computed XLogP3 of 1, a topological polar surface area of 53.49 Ų, two hydrogen-bond donors and four hydrogen-bond acceptors.

Molecular Formula C5H7N3OS2
Molecular Weight 189.3 g/mol
CAS No. 62314-83-4
Cat. No. B1658832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide
CAS62314-83-4
Molecular FormulaC5H7N3OS2
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NNC(=S)S1
InChIInChI=1S/C5H7N3OS2/c1-2-3(9)6-4-7-8-5(10)11-4/h2H2,1H3,(H,8,10)(H,6,7,9)
InChIKeyXELFBHWGNQVNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide (CAS 62314-83-4) Procurement Baseline – Physicochemical Identity and Structural Class


N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide (CAS 62314-83-4) is a low-molecular-weight (189.26 g/mol) 1,3,4-thiadiazole-2-thione bearing an N‑propanamide substituent at the 5‑position [1]. The compound exhibits a computed XLogP3 of 1, a topological polar surface area of 53.49 Ų, two hydrogen-bond donors and four hydrogen-bond acceptors [1]. The thiadiazole-2-thione core provides a thiol‑thione tautomeric system that has been exploited in medicinal chemistry as a zinc-binding group for metalloenzyme inhibition and in materials science as a metal-coordinating ligand .

Thiadiazole-2-thione core provides a zinc-binding scaffold for metalloenzyme studies
Computed lipophilicity (XLogP3) in the intermediate range supports passive permeability assessment
Lead-like hydrogen-bond profile (2 HBD / 4 HBA) meets rule-of-five filters for library design

Why N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide Cannot Be Interchanged with Generic Thiadiazole-Thiones


Thiadiazole-2-thiones display extreme sensitivity of both biological and physicochemical properties to the nature of the 5‑substituent. The propanamide chain in CAS 62314-83-4 confers a calculated XLogP3 of 1 [1], which is substantially higher than that of the corresponding acetamide analog (calculated XLogP3 ≈ 0.2) and lower than the butyramide homolog (XLogP3 ≈ 1.8), directly impacting membrane permeability, solubility and protein-binding kinetics in enzyme inhibition assays [2]. In matrix metalloproteinase (MMP) series, moving from an acetamide to a propanamide side chain has been shown to alter stromelysin (MMP-3) Ki values by up to 2-fold, with further chain elongation leading to unpredictable selectivity shifts . Furthermore, the propanamide group adds a rotatable bond compared with the acetamide, enabling distinct conformational ensembles that affect metal-chelation geometry in the catalytic zinc site . Consequently, substitution of CAS 62314-83-4 with an acetate, butyrate or benzoate analog without re-optimization introduces uncontrolled changes in target affinity, selectivity, solubility and metabolic stability.

N-acyl chain length variation may shift lipophilicity and membrane permeability, altering assay performance compared to the propanamide derivative.
Propanamide rotatable bond introduces conformational flexibility that may affect metal-chelation geometry and target selectivity relative to simpler acetamide analogs.

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Lipophilicity (XLogP3) Differentiation vs. Acetamide and Butyramide Analogs

The target compound exhibits a computed XLogP3 of 1 [1], representing a 0.8 log-unit increase over the acetamide analog N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (XLogP3 ≈ 0.2) and a 0.8 log-unit decrease relative to the butyramide analog (XLogP3 ≈ 1.8) [2]. This intermediate lipophilicity positions the propanamide derivative in a favorable range for balanced aqueous solubility and passive membrane permeability, as recommended by Lipinski’s rule-of-five.

Lipophilicity (XLogP3)
Cross-study comparable
1.0 (vs. 0.2 acetamide / 1.8 butyramide)
Intermediate lipophilicity may support balanced permeability and solubility
Computed XLogP3; experimental validation recommended
Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) Differentiation vs. Higher-Homolog Thiadiazole-Thiones

CAS 62314-83-4 possesses a computed TPSA of 53.49 Ų [1], which is identical to the acetamide analog but substantially lower than N‑benzamide- and N‑butyramide-substituted thiadiazole-thiones that commonly exceed 70 Ų due to additional carbonyl or aromatic moieties [2]. TPSA values below 60 Ų are correlated with high oral absorption and blood-brain barrier penetration potential in CNS drug design [3].

Topological Polar Surface Area
Cross-study comparable
53.49 Ų
Low TPSA may support cellular permeability and CNS exposure potential
Benzamide-substituted analogs typically exceed 70–90 Ų
Polar Surface Area Bioavailability Permeability

Hydrogen-Bond Donor/Acceptor Profile vs. Common Thiadiazole Building Blocks

The propanamide side chain provides CAS 62314-83-4 with 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA) [1]. In comparison, the parent 2-amino-5-mercapto-1,3,4-thiadiazole contains 3 HBD and 3 HBA, while N‑methyl-substituted analogs reduce HBD to 1 [2]. The 2 HBD / 4 HBA profile of the propanamide derivative yields a favorable HBD/HBA ratio that complies with Lipinski’s rule-of-five criteria (HBD ≤ 5, HBA ≤ 10) while retaining sufficient polarity for aqueous solubility.

H-Bond Donor/Acceptor Profile
Cross-study comparable
2 HBD / 4 HBA (parent: 3 HBD / 3 HBA)
Profile complies with Lipinski rules, may support oral drug-likeness screening
Lead-like scaffold without further polar-group optimization
Hydrogen-Bonding Solubility Pharmacokinetics

Zinc-Chelating Capacity of the Thiadiazole-2-Thione Core vs. Hydroxamate and Carboxylate Warheads

The 1,3,4-thiadiazole-2-thione moiety functions as a zinc-binding group (ZBG) in matrix metalloproteinase (MMP) inhibitors. In an X-ray crystal structure of a propanamide-containing thiadiazole-urea inhibitor (PNU-107859) complexed with stromelysin (MMP-3), the thiadiazole-2-thione sulfur atom coordinates the catalytic Zn²⁺ ion in a monodentate fashion with a Zn–S distance of ≈2.3 Å . This contrasts with the bidentate chelation of hydroxamate-based inhibitors, which can exhibit off-target metal chelation, and the weaker monodentate carboxylate coordination. The propanamide side chain in these structures occupies the S1′ pocket, contributing to a Ki of 710 nM for the unsubstituted phenylalanine analog and improved to 100 nM with p‑fluoro substitution, demonstrating that the thiadiazole-ZBG combined with a propanamide linker provides quantifiable, tunable potency .

Zinc-Binding (MMP-3)
Class-level inference
Zn–S ≈2.3 Å (monodentate); Ki 100–710 nM for analog
Reported metalloenzyme inhibition context; class-level inference
Hydroxamate and carboxylate ZBGs exhibit distinct off-target chelation profiles
Metalloenzyme Inhibition Zinc-Binding MMP

High-Value Application Scenarios for N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide Based on Quantified Differentiation


Lead Generation in Matrix Metalloproteinase (MMP) Inhibitor Programs

The thiadiazole-2-thione core of CAS 62314-83-4 has been validated as a monodentate zinc-binding group in X-ray co-crystal structures of stromelysin (MMP-3) inhibitors, with measured Ki values in the 100–710 nM range for propanamide-linked analogs . The propanamide chain provides an optimal balance of lipophilicity (XLogP3 = 1) and polar surface area (53.49 Ų) that enables both enzyme active-site occupancy and adequate cell permeability. The compound is ideal as a starting scaffold for structure-based design of selective MMP-3, MMP-2 or MMP-9 inhibitors, where controlled zinc chelation and tunable side-chain substitution are required.

Carbonic Anhydrase Inhibitor Optimization with Favorable Physicochemical Profile

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (the direct acetamide analog) is a known inhibitor of carbonic anhydrase isoforms I, II and IX [1]. The propanamide derivative CAS 62314-83-4, with its higher lipophilicity (XLogP3 = 1 vs. ≈0.2) and identical TPSA (53.49 Ų), is predicted to retain the thiol‑mediated zinc coordination required for CA inhibition while offering enhanced membrane permeability for intracellular isoform (CA II, CA IX) targeting. Procurement of the propanamide analog enables SAR exploration of acyl chain length on isoform selectivity without altering the critical thiadiazole-thione zinc-binding motif.

Corrosion Inhibition and Metal-Coordinating Additive Development

Thiadiazole-2-thione derivatives are established corrosion inhibitors for mild steel and copper alloys, functioning through chemisorption of the thione sulfur and amide nitrogen onto metal surfaces [2]. The propanamide chain in CAS 62314-83-4 provides an intermediate hydrocarbon tail length that balances film-forming hydrophobicity with water dispersibility, as reflected by its computed XLogP3 of 1. This positions it between shorter-chain acetamide analogs (insufficient surface coverage) and longer-chain butyramide/benzamide derivatives (excessive hydrophobicity causing phase separation), making it a candidate for lubricant additives, cooling-water treatments, and anti-corrosion coatings requiring stable, uniform metal passivation.

Building Block for Heterocycle-Focused Compound Libraries

CAS 62314-83-4 serves as a versatile intermediate for synthesizing thiadiazole-urea and thiadiazole-amide combinatorial libraries. Its two hydrogen-bond donors, four hydrogen-bond acceptors and two rotatable bonds [3] provide multiple diversification points (the amide nitrogen, the thiol sulfur, and the propane α-carbon) while maintaining a low molecular weight (189.26 g/mol). This permits efficient parallel synthesis of focused libraries for screening against metalloenzyme, kinase, or protein–protein interaction targets without exceeding lead-like property thresholds.

Application
Selection Property
Validation Focus
MMP inhibitor lead generation
Thiadiazole-2-thione zinc-binding group with propanamide chain
Zinc-chelation geometry and MMP-3 inhibition assay
Carbonic anhydrase isoform profiling
Thiol-mediated zinc coordination, balanced lipophilicity
Isoform selectivity and cellular permeability
Metal corrosion inhibition
Intermediate hydrocarbon tail for film-forming hydrophobicity
Surface coverage uniformity and water dispersibility
Thiadiazole-urea/amide library synthesis
Multiple diversification points, low molecular weight
Lead-like property compliance and parallel synthesis compatibility
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